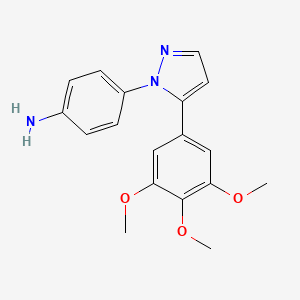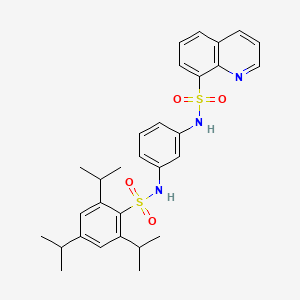
Pde4B-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pde4B-IN-3 is a selective inhibitor of phosphodiesterase 4B (PDE4B), an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). This compound has garnered significant interest due to its potential therapeutic applications in treating inflammatory and fibrotic diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pde4B-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core heterocyclic structure, often through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity. This may involve reactions such as halogenation, alkylation, and acylation.
Purification: The final product is purified using techniques like column chromatography and recrystallization to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of scalable purification methods .
化学反应分析
Types of Reactions
Pde4B-IN-3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents under various conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
科学研究应用
Pde4B-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PDE4B in various chemical pathways.
Biology: Investigated for its effects on cellular signaling pathways involving cAMP.
Medicine: Potential therapeutic agent for treating inflammatory diseases, pulmonary fibrosis, and certain cancers.
Industry: Could be used in the development of new pharmaceuticals targeting PDE4B .
作用机制
Pde4B-IN-3 exerts its effects by selectively inhibiting the PDE4B enzyme, leading to an increase in intracellular cAMP levels. This elevation in cAMP activates protein kinase A (PKA), which then phosphorylates various target proteins involved in inflammatory and fibrotic pathways. The inhibition of PDE4B thus results in anti-inflammatory and antifibrotic effects .
相似化合物的比较
Similar Compounds
Rolipram: A non-selective PDE4 inhibitor with significant side effects.
Apremilast: A pan-PDE4 inhibitor used in the treatment of psoriasis and psoriatic arthritis.
Crisaborole: Another PDE4 inhibitor used topically for atopic dermatitis
Uniqueness
Pde4B-IN-3 is unique in its selectivity for the PDE4B isoform, which reduces the likelihood of side effects associated with non-selective PDE4 inhibition. This selectivity makes it a promising candidate for therapeutic applications where targeted inhibition of PDE4B is desired .
属性
分子式 |
C30H35N3O4S2 |
|---|---|
分子量 |
565.8 g/mol |
IUPAC 名称 |
N-[3-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]phenyl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C30H35N3O4S2/c1-19(2)23-16-26(20(3)4)30(27(17-23)21(5)6)39(36,37)33-25-13-8-12-24(18-25)32-38(34,35)28-14-7-10-22-11-9-15-31-29(22)28/h7-21,32-33H,1-6H3 |
InChI 键 |
KNCHLPMJSHBPHC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


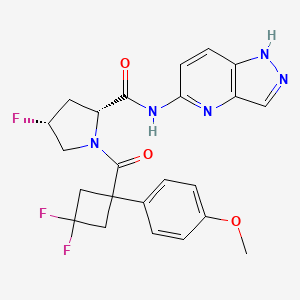
![1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide](/img/structure/B12405757.png)

![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405771.png)
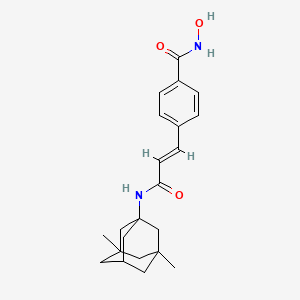
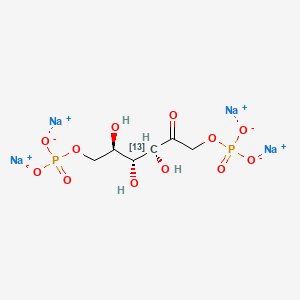


![4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12405786.png)
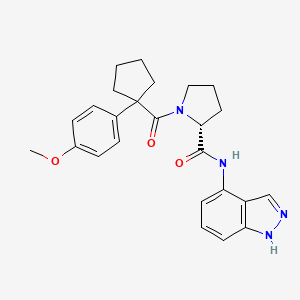


![(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12405816.png)
